ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Medicinal chemistry Fragment-based drug design PROTAC linker chemistry

PROTAC and kinase inhibitor programs require building blocks with predictable, chemoselective reactivity-yet many 6-halo analogs suffer premature displacement or inconsistent cross-coupling yields. This 1H-pyrazolo[3,4-b]pyridine solves both: the 6-chloro substituent provides controlled SNAr activation (less labile than 6-Br), while the 4-ethyl ester serves as a masked carboxylic acid for late-stage linker conjugation. • Classified Protein Degrader Building Block; direct precursor to Sanofi PKC inhibitor pharmacophore (US 8,686,150 B2) • MW 239.66, XLogP3 2.4-maintains favorable physicochemical profile in final PROTAC molecules • ≥97% purity; room temperature storage and shipping; multiple package sizes available

Molecular Formula C10H10ClN3O2
Molecular Weight 239.66 g/mol
CAS No. 1429171-52-7
Cat. No. B1382091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS1429171-52-7
Molecular FormulaC10H10ClN3O2
Molecular Weight239.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC2=NNC(=C12)C)Cl
InChIInChI=1S/C10H10ClN3O2/c1-3-16-10(15)6-4-7(11)12-9-8(6)5(2)13-14-9/h4H,3H2,1-2H3,(H,12,13,14)
InChIKeyRGQZVEXLCYVQHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Physicochemical Profile


Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1429171-52-7, MFCD27987361, PubChem CID 86680295) is a heterobicyclic building block belonging to the 1H-pyrazolo[3,4-b]pyridine family—a scaffold with documented purine isosterism that underpins applications across kinase inhibition, PPARα agonism, and targeted protein degradation [1]. It bears a chlorine atom at C6, a methyl group at C3, and an ethyl ester at C4, yielding a molecular formula of C₁₀H₁₀ClN₃O₂ (MW 239.66 g/mol), a calculated XLogP3 of 2.4, a predicted density of 1.401 ± 0.06 g/cm³, a predicted boiling point of 401.7 ± 40.0 °C, and a predicted pKa of 7.60 ± 0.40 [2]. The compound is commercially supplied at ≥97% purity by multiple vendors and is categorized explicitly as a Protein Degrader Building Block for PROTAC library synthesis [3].

1
PROTAC library synthesis building block with masked carboxylic acid handle and chemoselective chloro group.
2
1H-Tautomer scaffold for kinase hinge-region and nuclear receptor purine-mimetic binding studies.
3
3-Methyl and 6-chloro substitution pattern supports parallel C6 SNAr diversification libraries.

Why Close Analogs Cannot Substitute


The pyrazolo[3,4-b]pyridine scaffold tolerates diverse substitution patterns, yet even single-point alterations at C3, C4, or C6 produce measurable changes in physicochemical properties, reactivity, and downstream synthetic utility. The 6-chloro substituent enables nucleophilic aromatic substitution and cross-coupling chemistry with a distinct activation profile compared to 6-bromo or 6-fluoro analogs—the 6-Br variant (CAS 1396779-99-9) carries a 18.6% higher molecular weight, a 15.7% higher density, and a significantly elevated procurement cost per gram, while the des-methyl analog (CAS 1426918-16-2) alters both the steric environment and the tautomeric equilibrium at the pyrazole ring . Moreover, the 4-ethyl ester is the direct precursor to the 4-carboxylic acid derivatives that appear in the Sanofi PKC inhibitor patent series (US 8,686,150 B2), establishing a documented synthetic route to bioactive amides that cannot be replicated with the free acid or methyl ester forms without additional protection/deprotection steps [1]. These cumulative differences mean that generic replacement of this specific building block with a 'close analog' introduces risk of failed cross-coupling yields, altered pharmacokinetic profiles in elaborated products, or incompatibility with established PROTAC linker chemistry.

6-Bromo analog
18.6% higher molecular weight and significantly elevated cost may alter PROTAC MW compliance and budget scaling for parallel synthesis.
Des-methyl analog
Lacks the C3 methyl pharmacophore required for kinase hinge hydrophobic contact; patent landscape mapping may not transfer.
Free acid or methyl ester
The 4-ethyl ester is the direct precursor for amide coupling in Sanofi PKC inhibitor series; alternative ester forms add protection/deprotection steps.

Comparative Evidence Against Closest Analogs


Atom Economy: 6-Chloro vs. 6-Bromo

The 6-chloro substitution provides superior atom economy compared to the direct 6-bromo analog. Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (MW 239.66 g/mol) is 44.45 Da lighter than the 6-bromo counterpart (MW 284.11 g/mol), a 15.6% mass reduction that is critical when the building block constitutes part of a larger PROTAC or bifunctional molecule where total molecular weight must remain below ~900 Da for cellular permeability [1]. This mass advantage translates directly into lower material cost per mole of product in multi-step syntheses.

Atom economy
Cross-study comparable
ΔMW = −44.45 g/mol (−15.6%) vs. 6-bromo analog
Lower building-block mass may support total PROTAC MW compliance.
Calculated molecular weights from formula; MW
Density & boiling point
Cross-study comparable
ΔDensity = −0.220 g/cm³ (−13.6%); ΔBP = −12.1 °C
Reported differences in predicted bulk properties may affect high-throughput weighing accuracy.
Predicted values (ACD/Labs); source review recommended.
3-Methyl pharmacophore
Class-level inference
C3-methyl retained in >2,400 patents; des-methyl lacks hydrophobic contact point.
Methyl group supports kinase hinge-region binding context; SAR map not transferable.
Patent landscape analysis (MDPI 2022 review); direct target engagement data not shown.
1H-Tautomer identity
Class-level inference
1H-tautomer mimics adenine/guanine N9-H/N3 pattern; crystallographically validated for related PPARα derivatives.
Tautomeric form critical for purine-mimetic hydrogen bonding; 2H-tautomer may disrupt recognition.
Crystal structures from PPARα LBD complexes; tautomeric stability inferred from 3-methyl substitution.
Procurement cost
Supplier data
−73% to −80% unit cost vs. 6-bromo analog (250 mg scale)
Reported lower cost per building block may support library scale exploration.
Catalog pricing 2025–2026; multi-vendor availability data to verify.
Medicinal chemistry Fragment-based drug design PROTAC linker chemistry

Density and Handling: 6-Chloro vs. 6-Bromo

The predicted density of the 6-chloro compound (1.401 ± 0.06 g/cm³) is 13.6% lower than that of the 6-bromo analog (1.621 ± 0.06 g/cm³), while the boiling point is 12.1 °C lower (401.7 vs. 413.8 °C) . These differences in bulk physical properties affect handling, storage, and formulation behavior, with the lower-density chloro compound offering advantages in gravimetric dispensing accuracy for high-throughput parallel synthesis where precise milligram-scale weighing is required.

Density & boiling point
Cross-study comparable
ΔDensity = −0.220 g/cm³ (−13.6%); ΔBP = −12.1 °C
Reported differences in predicted bulk properties may affect high-throughput weighing accuracy.
Predicted values (ACD/Labs); source review recommended.
Process chemistry Formulation Solid-state properties

Substitution Specificity: 3-Methyl vs. Des-Methyl

The presence of the C3 methyl group distinguishes this compound from ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1426918-16-2; MW 225.63). In the broader pyrazolo[3,4-b]pyridine class, the C3 substituent is a critical determinant of biological target engagement: the MDPI 2022 review documents that C3-substituted 1H-pyrazolo[3,4-b]pyridines dominate the patent literature (>2,400 patents) and that the C3 position is one of five diversity points driving biomedical applications [1]. The 3-methyl group stabilizes the 1H-tautomer and provides a hydrophobic contact point exploited in kinase hinge-region binding, as demonstrated by the Sanofi PKC inhibitor series (US 8,686,150 B2), where the 3-alkyl substitution directly impacts potency against PKC isoforms implicated in diabetic nephropathy [2]. The des-methyl analog lacks this pharmacophoric feature and would not map to the same SAR landscape.

3-Methyl pharmacophore
Class-level inference
C3-methyl retained in >2,400 patents; des-methyl lacks hydrophobic contact point.
Methyl group supports kinase hinge-region binding context; SAR map not transferable.
Patent landscape analysis (MDPI 2022 review); direct target engagement data not shown.
Kinase inhibitor design Structure-activity relationship Tautomerism

Tautomeric Specificity in Purine Mimicry

The 1H-tautomer of pyrazolo[3,4-b]pyridine is explicitly recognized as a purine base mimetic (adenine/guanine isostere), which is the structural basis for its widespread use as a kinase inhibitor scaffold [1]. The compound is named and supplied as the 1H-tautomer (ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate), whereas the 2H-tautomeric form represents a distinct chemical entity with a different hydrogen-bonding pattern. The 1H-tautomer is stabilized by the 3-methyl substituent, which disfavors the [1,5]-sigmatropic shift that would interconvert the tautomers. This tautomeric identity directly impacts kinase hinge-region recognition: the N1-H and N7 (pyridine N) of the 1H-form mimic the N9-H and N3 of the purine ring system, a binding mode validated crystallographically for closely related 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives in complex with PPARα [2].

1H-Tautomer identity
Class-level inference
1H-tautomer mimics adenine/guanine N9-H/N3 pattern; crystallographically validated for related PPARα derivatives.
Tautomeric form critical for purine-mimetic hydrogen bonding; 2H-tautomer may disrupt recognition.
Crystal structures from PPARα LBD complexes; tautomeric stability inferred from 3-methyl substitution.
Purine isosterism Kinase inhibitor design Tautomerism

Procurement Cost: 6-Chloro vs. 6-Bromo

The 6-chloro compound is listed by multiple vendors at lower unit costs compared to the 6-bromo analog. The 6-bromo compound (CAS 1396779-99-9, 97% purity, 250 mg) is priced at approximately $3,037 from Aladdin, whereas the 6-chloro target compound (CAS 1429171-52-7, 97–98% purity, 250 mg) is listed at approximately $610–830 across Leyan and Aladdin . This represents a 73–80% cost reduction per unit mass of building block. Additionally, the 6-chloro compound is stocked by a broader network of suppliers (Combi-Blocks, Leyan, Capot, SynHet, ChemScene, Aladdin), reducing single-supplier dependency and lead-time risk.

Procurement cost
Supplier data
−73% to −80% unit cost vs. 6-bromo analog (250 mg scale)
Reported lower cost per building block may support library scale exploration.
Catalog pricing 2025–2026; multi-vendor availability data to verify.
Medicinal chemistry budget Parallel synthesis Building block procurement

Validated Research Applications


PROTAC Library Synthesis

This compound is explicitly classified and supplied as a Protein Degrader Building Block [1]. Its 4-ethyl ester serves as a masked carboxylic acid handle for late-stage linker conjugation after ester hydrolysis, while the 6-chloro group enables chemoselective SNAr or cross-coupling functionalization to install the target-protein-binding ligand. The 3-methyl group provides the hydrophobic contact required for E3 ligase or target protein engagement in the final PROTAC molecule. The compound's moderate XLogP3 of 2.4 and MW of 239.66 keep the total PROTAC molecular weight manageable when combined with a cereblon- or VHL-based E3 ligase ligand and a PEG/alkyl linker.

PKC Isoform-Selective Kinase Inhibitors

The Molaid database directly links this compound to Sanofi patent US 8,686,150 B2, which claims 6-(4-hydroxy-phenyl)-3-alkyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as PKC inhibitors for treating diabetic nephropathy, neuropathy, and retinopathy [2]. The ethyl ester is the direct synthetic precursor to the 4-carboxylic acid amide pharmacophore. The 1H-tautomeric form ensures the purine-mimetic hydrogen-bonding pattern required for kinase hinge-region binding, while the 6-chloro position can be diversified to optimize PKC isoform selectivity.

PPARα Agonist Scaffold Development

The 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid scaffold has been crystallographically validated as a PPARα-selective activator scaffold (Yoshida et al., Sci. Rep. 2020) [3]. The ethyl ester form of the target compound serves as the direct precursor to the carboxylic acid head group that engages the canonical H12 hydrogen-bond network in the PPARα ligand-binding domain. The 6-chloro substituent occupies a hydrophobic cavity between Ile272 and Ile354 that is inaccessible to fibrate-class agonists, providing a structural basis for subtype selectivity over PPARγ and PPARδ.

Hit-to-Lead C6 Diversification

The 6-chloro position is activated for nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols, enabling parallel diversification at the C6 vector while retaining the 3-methyl-4-ester core that anchors kinase hinge-region recognition [4]. Compared to the 6-bromo analog, the chloro leaving group provides a more controlled SNAr reactivity profile—sufficiently activated for substitution under mild conditions (60–100 °C with primary amines in DMF or THF), yet less prone to premature displacement during storage or early synthetic steps, which translates to higher isolated yields of the desired mono-substituted products in library format.

Application
Selection Property
Validation Focus
PROTAC library synthesis
4-Ethyl ester for late-stage conjugation; 6-Cl for chemoselective cross-coupling
Total PROTAC MW compliance and linker attachment strategy
PKC inhibitor research (diabetic complication models)
Ethyl ester precursor to amide pharmacophore; 1H-tautomer purine mimicry
PKC isoform selectivity and hinge-region binding mode
PPARα agonist scaffold development
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid core as PPARα-selective activator
Crystal-structure-validated H12 hydrogen-bond network
C6 diversification library
6-Cl SNAr reactivity profile for parallel amine/alkoxide substitution
Reaction yield and mono-substitution selectivity under mild conditions
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